

Data Presentation: ^1H and ^{13}C NMR of N-Cbz-D-phenylalanine

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Compound of Interest

Compound Name: *N*-(Benzyloxycarbonyl)-D-phenylalanine

Cat. No.: B554491

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The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for N-Cbz-D-phenylalanine, recorded in Deuterated Chloroform (CDCl_3) and Deuterated Dimethyl Sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data of N-Cbz-D-phenylalanine

Assignment	Structure	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	J-Coupling (Hz)	Chemical Shift (δ) in DMSO-d ₆ (ppm) [1]	Multiplicity	J-Coupling (Hz)
Phenylalanine-H α	α -CH	~4.70	dd	8.0, 6.0	4.197[1]	m	-
Phenylalanine-H β	β -CH ₂	~3.15	m	-	2.844[1]	m	-
Phenylalanine-Ar-H	Phe-C ₆ H ₅	~7.20-7.35	m	-	7.21-7.27[1]	m	-
Cbz-Ar-H	Cbz-C ₆ H ₅	~7.30-7.40	m	-	7.32[1]	m	-
Cbz-CH ₂	Cbz-CH ₂	~5.10	s	-	4.97-4.98[1]	s	-
Amide-H	NH	~5.25	d	~8.0	7.67[1]	d	~8.0
Carboxyl-H	COOH	~9.50-11.00	br s	-	~12.8	br s	-

Note: Some chemical shifts and coupling constants in CDCl₃ are estimated based on typical values for similar structures, as precise literature data with full analysis is not readily available. The data in DMSO-d₆ is adapted from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylalanine

Assignment	Structure	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
Carboxyl	COOH	~175.0	173.5
Cbz-Carbonyl	C=O	~156.0	156.0
Phenylalanine-C α	α -CH	~55.0	56.5
Phenylalanine-C β	β -CH ₂	~38.0	37.5
Cbz-CH ₂	Cbz-CH ₂	~67.0	65.5
Phenylalanine-Ar-C (quaternary)	Phe-C	~136.0	138.0
Phenylalanine-Ar-C (CH)	Phe-CH	~127.0-129.5	126.5, 128.2, 129.3
Cbz-Ar-C (quaternary)	Cbz-C	~136.5	137.2
Cbz-Ar-C (CH)	Cbz-CH	~128.0-128.5	127.7, 128.3

Note: The ¹³C NMR data for the D-enantiomer is expected to be identical to that of the L-enantiomer. The data in DMSO-d₆ is based on the spectrum of N-Cbz-L-phenylalanine from SpectraBase, which is a reliable reference.

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of N-Cbz-D-phenylalanine.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for ¹H NMR and 50-100 mg for ¹³C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.
- **Standard Addition (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.

For ^1H NMR:

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
- **Number of Scans:** 16-64, depending on the sample concentration.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Spectral Width:** 0-16 ppm.
- **Temperature:** 298 K.

For ^{13}C NMR:

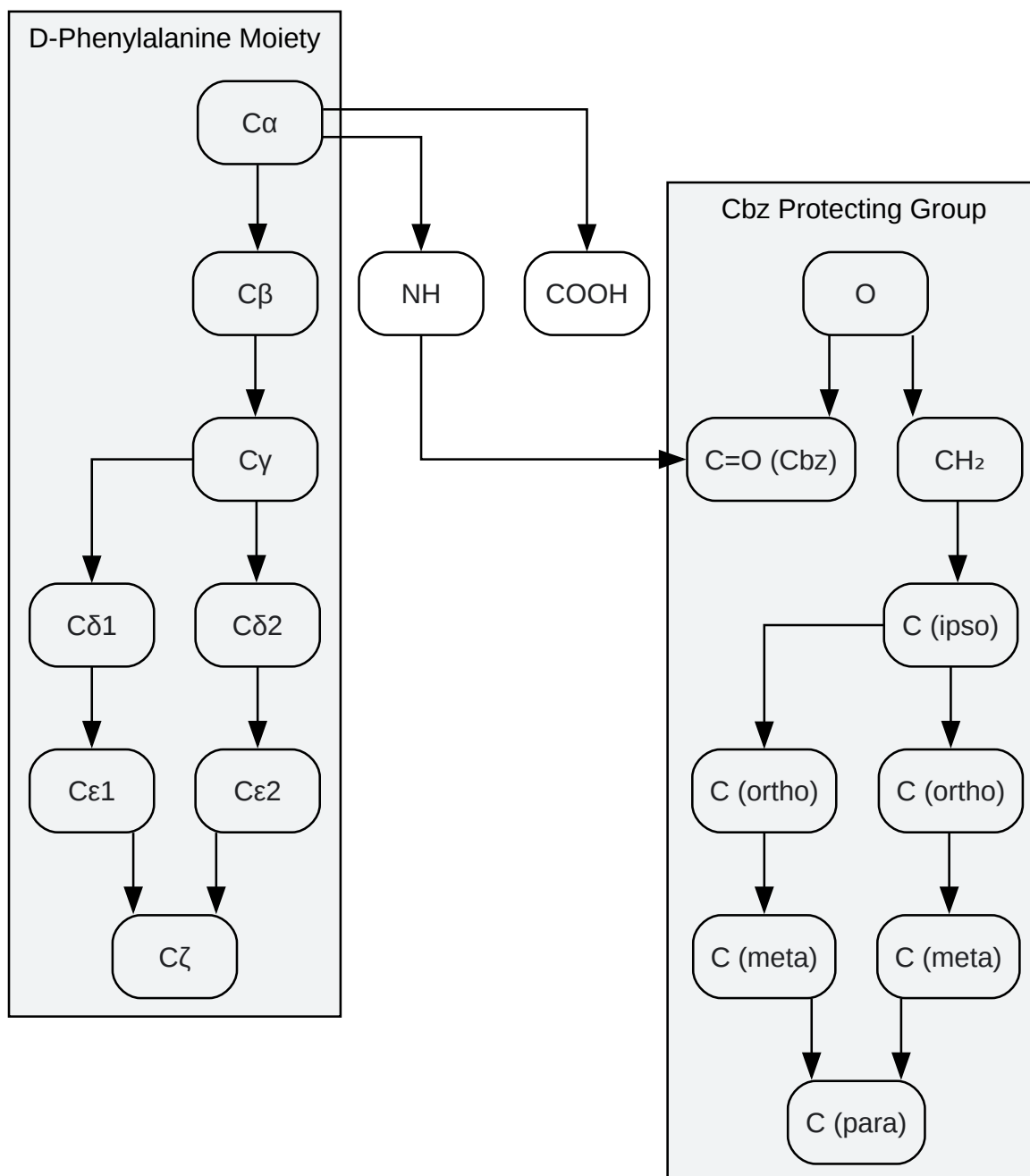
- **Pulse Program:** Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- **Number of Scans:** 1024 or more, due to the low natural abundance of ^{13}C .
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.
- **Spectral Width:** 0-220 ppm.

- Temperature: 298 K.

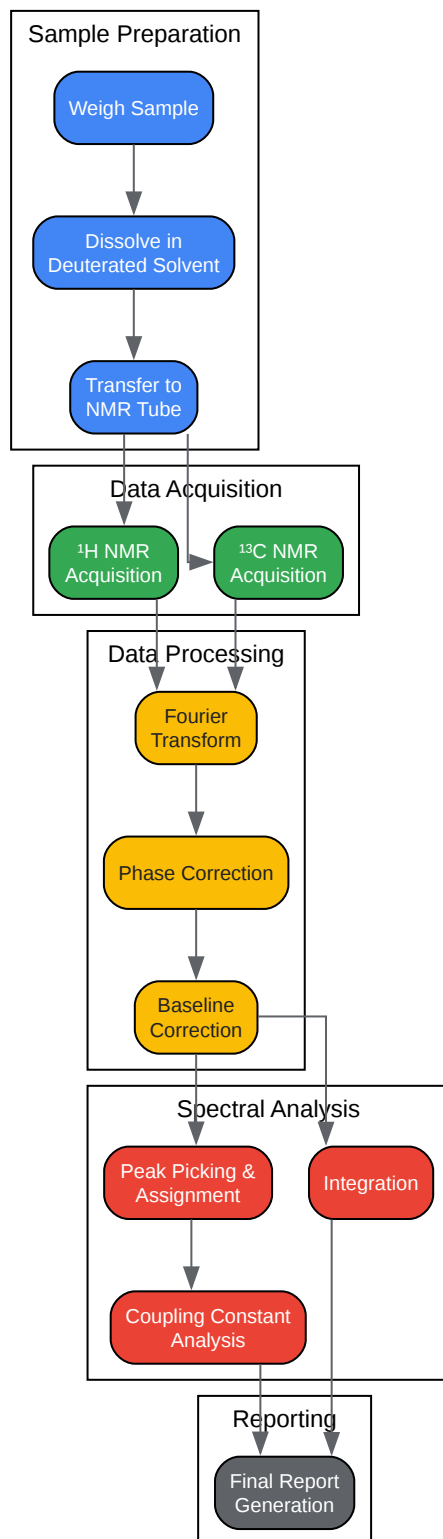
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.

Structure of N-Cbz-D-phenylalanine



NMR Analysis Workflow for N-Cbz-D-phenylalanine

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References

- 1. N-Cbz-D-Phenylalanine(2448-45-5) ¹H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Data Presentation: ¹H and ¹³C NMR of N-Cbz-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine]

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